Fmoc-N-Me-Tyr(tBu)-OH

Catalog No.
S735003
CAS No.
133373-24-7
M.F
C29H31NO5
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Tyr(tBu)-OH

CAS Number

133373-24-7

Product Name

Fmoc-N-Me-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

133373-24-7;Fmoc-N-Me-Tyr(tBu)-OH;Fmoc-N-methyl-O-t-butyl-L-tyrosine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoicacid;Fmoc-N-methyl-O-tert-butyl-L-tyrosine;Fmoc-Nalpha-methyl-O-t-butyl-L-tyrosine;AmbotzFAA1410;TMA032;SCHEMBL15632803;CTK7G2078;MolPort-006-705-984;ZINC2584026;ANW-55938;AKOS015837133;AKOS015907921;RTR-062415;AJ-43347;AK-49358;SC-48115;AB0018993;TR-062415;FT-0679900;M-1002;I14-26529;(2S)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-N-Me-Tyr(tBu)-OH is a specialty amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS). It incorporates three critical features: a base-labile Fmoc group for N-terminal protection, an acid-labile tert-butyl (tBu) ether protecting the tyrosine side-chain hydroxyl, and an N-methylated backbone amide. This N-methylation is a key structural modification used to enhance the metabolic stability and membrane permeability of the final peptide by introducing steric hindrance and removing a hydrogen bond donor. The combination of these features makes it a strategic building block for synthesizing peptides with improved pharmacokinetic properties, though it necessitates specialized coupling protocols to manage its increased steric bulk.

Substituting Fmoc-N-Me-Tyr(tBu)-OH with its non-methylated counterpart, Fmoc-Tyr(tBu)-OH, is a critical process error that negates the primary reasons for its selection. The N-methyl group is not merely a protecting group; it is a permanent modification to the peptide backbone. Its absence means the resulting peptide will lack the engineered resistance to proteolytic enzymes and will have a different conformational profile and hydrogen bonding capacity, impacting bioactivity and membrane permeability. Furthermore, N-methylation is a key strategy to disrupt on-resin aggregation during the synthesis of difficult sequences. Using the non-methylated version re-introduces the risk of aggregation-related synthesis failure, leading to lower yields and complex purifications.

Enhanced Proteolytic Stability for Improved In-Vivo Half-Life

N-methylation of the peptide backbone is a primary strategy for increasing resistance to enzymatic degradation. The substitution of the N-H proton with a methyl group sterically hinders the approach of proteolytic enzymes and disrupts the hydrogen-bonding patterns required for enzyme recognition, significantly increasing the peptide's metabolic stability and in-vivo half-life. This modification is a key procurement driver for developing peptide-based drugs with improved pharmacokinetic profiles.

Evidence DimensionProteolytic Resistance Mechanism
Target Compound DataIncorporates N-methyl group, which sterically blocks protease access and removes a key H-bond donor site.
Comparator Or BaselineStandard non-N-methylated residues (e.g., Tyr) possess an amide N-H group that is susceptible to protease recognition and cleavage.
Quantified DifferenceQualitatively significant increase in metabolic stability and half-life; quantitative difference is sequence and enzyme dependent.
ConditionsIn-vivo or in-vitro incubation with proteolytic enzymes (e.g., plasma, trypsin, chymotrypsin).

For therapeutic peptide development, enhanced stability directly translates to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.

Process Compatibility: Acid-Labile tBu Group Enables Standard TFA Cleavage

The tert-butyl (tBu) ether on the tyrosine side-chain is designed for compatibility with standard Fmoc/tBu synthesis strategies. This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is efficiently cleaved simultaneously with peptide removal from the resin using strong acid cocktails, typically based on trifluoroacetic acid (TFA). This avoids the need for a separate, orthogonal deprotection step for the side-chain, streamlining the post-synthesis workflow. Comparators like a methyl (Me) ether-protected tyrosine would require harsher or different cleavage conditions not typical for standard Fmoc SPPS.

Evidence DimensionSide-Chain Deprotection Condition
Target Compound DatatBu group is cleaved by standard TFA-based cocktails (e.g., TFA/TIS/water).
Comparator Or BaselineFmoc-N-Me-Tyr(Me)-OH requires harsher, non-standard cleavage conditions. Fmoc-N-Me-Tyr-OH (unprotected) risks side-chain acylation during synthesis.
Quantified DifferenceQualitative: Enables a one-step final cleavage/deprotection protocol.
ConditionsFinal cleavage from solid support, typically 95% TFA with scavengers for 1-3 hours.

This ensures seamless integration into established, high-throughput Fmoc SPPS workflows without requiring redevelopment of final cleavage and deprotection protocols.

Mitigation of On-Resin Aggregation in Difficult Peptide Sequences

During SPPS, growing peptide chains can form intermolecular hydrogen bonds, leading to secondary structures (e.g., beta-sheets) that cause resin collapse and aggregation. This phenomenon hinders reagent access, resulting in incomplete couplings and deletions sequences. N-methylated amino acids, by replacing an amide proton with a methyl group, act as potent 'structure-breakers' that disrupt these hydrogen bond networks. Incorporating Fmoc-N-Me-Tyr(tBu)-OH at strategic points in a sequence known to be aggregation-prone can maintain resin swelling and improve coupling efficiencies, leading to higher crude purity and overall yield compared to the synthesis of the non-methylated analog.

Evidence DimensionAggregation Prevention
Target Compound DataN-methyl group disrupts interchain hydrogen bonding, preventing beta-sheet formation and resin collapse.
Comparator Or BaselineNon-N-methylated sequences are prone to aggregation, especially those with hydrophobic residues, leading to synthesis failure or low yields.
Quantified DifferenceQualitative: Enables successful synthesis of sequences that might otherwise fail. Leads to higher crude purity and yield.
ConditionsSolid-phase synthesis of long or hydrophobic peptide sequences known to be 'difficult'.

For contract research/manufacturing organizations and labs synthesizing complex peptides, this building block can be the key to successfully completing 'difficult sequence' projects, saving significant time and resources.

Synthesis of Enzyme-Resistant Therapeutic Peptides and Peptidomimetics

The primary application is in the development of peptide-based drug candidates where metabolic stability is critical. By incorporating Fmoc-N-Me-Tyr(tBu)-OH, researchers can systematically block known cleavage sites, extending the in-vivo half-life of the molecule and improving its overall pharmacokinetic profile.

Overcoming Synthesis Failure in Aggregation-Prone and 'Difficult' Sequences

This derivative is the right choice when synthesizing long, hydrophobic, or otherwise challenging peptide sequences that are prone to on-resin aggregation. Its use as a 'structure-breaker' can rescue syntheses that would otherwise fail or result in unacceptably low yields and purity when using only standard amino acids.

Improving Membrane Permeability and Oral Bioavailability

The removal of a hydrogen bond donor via N-methylation increases a peptide's lipophilicity, which can enhance membrane permeability. This makes Fmoc-N-Me-Tyr(tBu)-OH a valuable tool in research aimed at creating orally bioavailable peptide drugs, a significant goal in medicinal chemistry.

XLogP3

5.8

Dates

Last modified: 08-15-2023

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